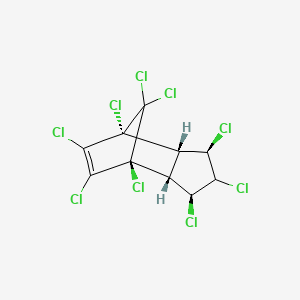

trans-Nonachlordane

Descripción

Contextualizing Trans-Nonachlor (B44118) as a Legacy Environmental Contaminant

Trans-Nonachlor is a major constituent of the insecticide chlordane (B41520), a cyclodiene pesticide that was used extensively for termite control and in agricultural applications. core.ac.uk Although the use of chlordane has been banned or severely restricted in many countries since the 1980s, its components, including trans-Nonachlor, persist in the environment. researchgate.net These compounds are resistant to degradation and have a high affinity for lipids, leading to their accumulation in the fatty tissues of organisms and subsequent biomagnification in aquatic and terrestrial food webs. core.ac.ukca.gov

The persistence of trans-Nonachlor is a defining characteristic of its status as a legacy contaminant. It can enter ecosystems through various pathways, including historical application, runoff from contaminated soils, and atmospheric deposition. ca.govepa.gov Once in the environment, it can remain for extended periods, posing a long-term risk to wildlife and human health. researchgate.net Trans-Nonachlor is often detected in environmental samples such as soil, water, and biota, including in human tissues like adipose tissue and serum. researchgate.netiarc.frnih.gov

Key Properties of Trans-Nonachlor as a Legacy Contaminant:

| Property | Description |

| Persistence | Resistant to environmental degradation, leading to long-term presence in ecosystems. researchgate.net |

| Bioaccumulation | Accumulates in the fatty tissues of living organisms. core.ac.ukresearchgate.net |

| Biomagnification | Concentrations increase at higher trophic levels of the food web. ca.gov |

| Wide Distribution | Found in various environmental media, including soil, water, air, and biota, often far from original application sites. epa.govnih.gov |

Historical Trajectory of Academic Research on Trans-Nonachlor

A significant portion of historical research focused on the detection of trans-Nonachlor in various environmental compartments and in human populations. For instance, studies from the 1960s, such as the Collaborative Perinatal Project, analyzed serum levels of trans-Nonachlor in pregnant women, providing valuable baseline data on human exposure levels from that era. nih.gov These early studies were crucial in establishing the widespread presence of this compound.

The development of more sophisticated analytical methods, such as gas chromatography with electron capture detection (GC-ECD) and later, gas chromatography-mass spectrometry (GC-MS), has been pivotal in advancing research on trans-Nonachlor. chem-theatre.comenv.go.jpepa.gov These methods allowed for more precise and sensitive measurements, enabling researchers to track the environmental distribution and bioaccumulation of trans-Nonachlor with greater accuracy.

Scope and Strategic Objectives of Contemporary Trans-Nonachlor Research

Current research on trans-Nonachlor has shifted towards a more nuanced understanding of its specific impacts on ecosystems and human health. While monitoring its environmental levels remains important, a significant focus is now on its toxicological profile and its role as a potential risk factor for various diseases.

Contemporary research objectives include:

Investigating Health Effects: There is a growing body of evidence from epidemiological and toxicological studies suggesting a link between exposure to persistent organic pollutants like trans-Nonachlor and adverse health outcomes. researchgate.netnih.gov Research is actively exploring its potential role in metabolic diseases, such as type 2 diabetes, and its association with conditions like atherosclerosis. nih.govnih.gov

Understanding Mechanisms of Toxicity: Studies are delving into the molecular mechanisms by which trans-Nonachlor may exert its toxic effects. This includes investigating its impact on cellular processes, such as lipid metabolism and oxidative stress. nih.govnih.gov

Assessing Bioaccumulation in Specific Food Webs: Researchers continue to study the bioaccumulation of trans-Nonachlor in various food webs, particularly in arctic and marine environments where it can accumulate to high levels in top predators. mdpi.com

Developing Advanced Analytical Techniques: The continuous improvement of analytical methods remains a key objective. This includes developing more sensitive and specific techniques for detecting low levels of trans-Nonachlor and its metabolites in complex biological and environmental matrices. hh-ra.org

Risk Assessment and Management: A crucial goal of modern research is to provide the scientific basis for risk assessment and the development of effective management strategies to mitigate the ongoing risks posed by this legacy contaminant. This includes establishing biomonitoring equivalents and understanding the factors that influence human exposure. researchgate.net

Propiedades

Key on ui mechanism of action |

Cyclodienes act as antagonists at inotropic receptors for gamma-aminobutyric acid, decreasing the uptake of chloride ions, which results only in a partial repolarization of the neuron and a state of uncontrolled excitation. |

|---|---|

Número CAS |

39765-80-5 |

Fórmula molecular |

C10H5Cl9 |

Peso molecular |

444.2 g/mol |

Nombre IUPAC |

(1R,2R,3S,5R,6S,7R)-1,3,4,5,7,8,9,10,10-nonachlorotricyclo[5.2.1.02,6]dec-8-ene |

InChI |

InChI=1S/C10H5Cl9/c11-3-1-2(4(12)5(3)13)9(17)7(15)6(14)8(1,16)10(9,18)19/h1-5H/t1-,2+,3+,4-,5?,8-,9-/m1/s1 |

Clave InChI |

OCHOKXCPKDPNQU-JIRPQDPUSA-N |

SMILES isomérico |

[C@@H]12[C@@H]([C@H](C([C@H]1Cl)Cl)Cl)[C@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES canónico |

C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Solubilidad |

In water, 8.2X10-3 mg/L at 25 °C /Estimated/ |

Sinónimos |

(1α,2β,3α,3aα,4β,7β,7aα)-1,2,3,4,5,6,7,8,8-Nonachloro-2,3,3a,4,7,7a-hexahydro-4,7-Methano-1H-indene; t-Nonachlor; trans-Nonachlor; |

Presión de vapor |

0.000001 [mmHg] 1.00X10-6 mm Hg at 25 °C /Extrapolated/ |

Origen del producto |

United States |

Environmental Occurrence and Global Distribution of Trans Nonachlor

Spatio-temporal Dynamics of Trans-Nonachlor (B44118) Distribution

The distribution of trans-nonachlor in the environment has shown distinct changes over time and geography since restrictions on its parent compound, chlordane (B41520), were implemented. Studies tracking its concentration in various environmental media reveal a general decreasing trend in many regions, although the rate of decline varies.

In the Great Lakes region of North America, atmospheric concentrations of trans-nonachlor have been monitored for decades. A study analyzing data from 1990 to 1996 found a discernible decreasing trend at Lakes Michigan, Erie, and Ontario, with an atmospheric half-life estimated to be as long as 9.2 years at Lake Ontario. dss.go.thacs.org This slow decline highlights the compound's persistence. More recent monitoring in top predator fish from the Great Lakes between 1999 and 2014 also showed significant decreasing concentration trends for nonachlor compounds. nih.gov

In the Arctic, a region far from primary sources, trans-nonachlor is delivered via long-range atmospheric transport. copernicus.org Data from Arctic air monitoring stations have shown declining concentrations over time. iwlearn.net For instance, liver samples from Arctic foxes in Svalbard, collected between 1997 and 2011, showed a temporal decrease in the sum of chlordanes, which includes trans-nonachlor. uit.no However, trends are not always consistent across all Arctic biota or locations, with some studies finding no significant trends in certain marine mammals and seabirds. amap.no

The spatial distribution shows higher concentrations closer to historical use areas, such as agricultural and urban zones in North America, but the compound is found globally. epa.govnoaa.gov Long-range transport mechanisms are significant drivers of its presence in remote locations like the Arctic and Antarctica. copernicus.orgnih.gov For example, transport from Asia has been identified as a source of pesticides, including trans-nonachlor, to western North America. nih.gov The ubiquitous distribution is facilitated by its semi-volatile nature, which allows it to undergo cycles of deposition and re-volatilization, moving from warmer source regions to colder climates where it becomes "trapped". acs.org

Global and Regional Profiles of Trans-Nonachlor Concentrations

Trans-nonachlor has been detected in environmental samples across the globe, from industrialized and agricultural areas to remote polar regions. Its concentration varies significantly depending on the region, proximity to historical sources, and the environmental matrix being sampled.

In North America, the Great Lakes have been a focal point for monitoring. A Lake Michigan Mass Balance Study detected trans-nonachlor in all atmospheric phases (vapor, particulate, precipitation). epa.govdata.gov Vapor-phase concentrations were noted to be highest near rural, agricultural areas, suggesting that historical agricultural use on soils is a continuing source through volatilization. epa.govwur.nl In top predator fish from the Great Lakes, average nonachlor concentrations were 50 ng/g for the period 2004-2009 and decreased to 34 ng/g for 2010-2014. nih.gov

The Arctic acts as a global sink for persistent organic pollutants like trans-nonachlor. nih.gov Air monitoring at Station Nord in Greenland between 2008 and 2010 measured an average annual atmospheric concentration of 0.39 pg/m³. scispace.com In Antarctic air at the Troll station (2007-2010), the sum of chlordane compounds, including trans-nonachlor, was found at lower concentrations than other major pollutants like HCB and HCHs. copernicus.org

In biota, concentrations can be significant due to biomagnification. For example, a study of polar bears from various Arctic regions found a mean concentration of 400 µg/kg for nonachlor in the 320 bears sampled. nih.gov In juvenile bluefin tuna from the North Atlantic, concentrations of trans-nonachlor were detected in fish from both the western and eastern basins. researchgate.net

A global survey using passive air samplers in 2005 detected chlordanes (the sum of trans-chlordane (B41516), cis-chlordane, and trans-nonachlor) worldwide, with the highest concentrations generally found in the mid-latitudes of the Northern Hemisphere, reflecting historical usage patterns in developed and industrialized regions. researchgate.net

Compartmentalized Presence of Trans-Nonachlor in Environmental Matrices

Trans-nonachlor partitions into all major environmental compartments—aquatic, terrestrial, and atmospheric—due to its physicochemical properties.

In aquatic environments, trans-nonachlor's low water solubility and high affinity for organic matter cause it to partition from the water column into sediments and bioaccumulate in organisms.

Water and Sediment: Concentrations in water are typically very low, often near or below detection limits. researchgate.net For instance, in a study of the Bui Reservoir in Ghana, trans-chlordane was the dominant chlordane-related compound found in water and sediments, with other isomers like trans-nonachlor not being as prevalent in that specific system. researchgate.net Sediments, however, act as a long-term reservoir for the compound. usgs.gov Studies in U.S. coastal regions have found chlordane compounds in sediments, particularly in urbanized and industrialized areas. noaa.gov In Puerto Rico, chlordanes, including trans-nonachlor, were detected in stream sediments, with the highest concentrations at an industrial and an agricultural site. ncsu.edu

Aquatic Biota: Due to its lipophilic nature, trans-nonachlor biomagnifies up the food chain. mdpi.com It is consistently detected in aquatic organisms, especially in higher-trophic-level predators like fish and marine mammals. ca.gov In the Great Lakes, trans-nonachlor is one of the most prevalent chlordane-related compounds in the food web because it is metabolized more slowly than other components. epa.gov A study of fish from Michigan rivers found mean concentrations of trans-nonachlor to be 0.32 ng/g wet weight. researchgate.net In a treatment wetland in Arizona, both mosquito fish (Gambusia affinis) and Tilapia showed accumulation of trans-nonachlor. usgs.gov Similarly, studies in Tanzania have detected trans-nonachlor in various fish and prawn species. researchgate.net

Soils that were historically treated with chlordane act as a significant and persistent source of trans-nonachlor to the wider environment through volatilization and erosion. wur.nlmdpi.com

Soil and Vegetation: Chlordane residues, including trans-nonachlor, can be found in agricultural soils decades after application. mdpi.comresearchgate.net A review of organochlorine pesticides in agricultural soils noted that chlordane residue levels (including trans-nonachlor) could range from 0.0033 to 2.7 µg/kg. mdpi.comresearchgate.net From the soil, it can be taken up by vegetation or volatilize into the atmosphere. nih.gov

Terrestrial Biota: Trans-nonachlor also accumulates in terrestrial food webs. In a Norwegian study, earthworms from an urban area showed the presence of pesticides, with trans-nonachlor being one of the most prevalent. miljodirektoratet.no The compound biomagnifies, leading to higher concentrations in predators. The same Norwegian study found that sparrowhawks, as top predators, had high concentrations of various organic pollutants. miljodirektoratet.no In the Arctic, trans-nonachlor has been detected in the liver of Arctic foxes, indicating its presence in the terrestrial food web of even remote regions. uit.no

The atmosphere is the primary pathway for the global distribution of trans-nonachlor. unece.orgresearchgate.net It exists in the atmosphere in both the gas phase and adsorbed to particulate matter.

Gas and Particulate Phases: The partitioning between the gas and particulate phases depends on temperature, with lower temperatures favoring partitioning to particles. dss.go.th However, even in colder climates, a significant fraction remains in the gas phase. dss.go.th The Lake Michigan Mass Balance study found that trans-nonachlor was detected in both vapor and particulate phases, as well as in precipitation, confirming its transport and deposition via atmospheric pathways. epa.gov A study at the shores of the Great Lakes noted that for trans-nonachlor, the particle-phase fraction was less than 10% in non-winter seasons and less than 22% during winter, with the majority residing in the gas phase. dss.go.th Long-term air monitoring in both the Arctic and Antarctic has confirmed the presence of trans-nonachlor, underscoring the efficiency of atmospheric transport in contaminating pristine environments far from source regions. copernicus.orgscispace.com

Data Tables

Table 1: Atmospheric Concentrations of Trans-Nonachlor in Select Regions

| Location | Time Period | Matrix | Average Concentration | Citation |

| Station Nord, Greenland | 2008–2010 | Air (Gas + Particulate) | 0.39 pg/m³ | scispace.com |

| Troll Station, Antarctica | 2007–2010 | Air (Gas + Particulate) | Component of ΣChlordanes; lower than HCB, HCH, PCB, DDT | copernicus.org |

| Great Lakes, USA/Canada | 1990–1996 | Air (Gas Phase) | Declining trend; half-life up to 9.2 years | dss.go.thacs.org |

Table 2: Trans-Nonachlor Concentrations in Biota from Various Ecosystems

| Species | Location | Tissue | Concentration Range/Mean | Citation |

| Top Predator Fish | Great Lakes, USA/Canada | Whole Body | 34 ng/g (avg. 2010-2014) | nih.gov |

| Fish (Composite) | Michigan Rivers, USA | Whole Body | 0.32 ng/g ww (mean) | researchgate.net |

| Polar Bear | Arctic (Various) | Fat | 400 µg/kg (mean) | nih.gov |

| Arctic Fox | Svalbard, Norway | Liver | Detected in 89% of samples (1997-2011) | uit.no |

| Tilapia | Arizona, USA | Tissue | Accumulated | usgs.gov |

Environmental Fate and Transport Mechanisms of Trans Nonachlor

Persistence and Degradation Pathways of Trans-Nonachlor (B44118)

Trans-Nonachlor is known for its high persistence in the environment, with an estimated environmental half-life comparable to that of chlordane (B41520), which ranges from 10 to 20 years. oup.com This persistence is a key factor in its widespread detection in environmental samples and biota. researchgate.netnih.gov

Abiotic Degradation of Trans-Nonachlor (Photolysis, Hydrolysis)

Abiotic degradation processes, which are non-biological, play a role in the breakdown of trans-Nonachlor. Photolysis, the decomposition of a chemical by light, is a potential degradation pathway. nih.gov Studies have shown that nonachlor compounds decompose when exposed to artificial light with wavelengths greater than 300 nm, indicating a susceptibility to direct photolysis in the environment. nih.gov The vapor-phase of nonachlor is degraded in the atmosphere by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 23 hours for this reaction. nih.gov In contrast, hydrolysis, the breakdown of a compound due to reaction with water, is not considered a significant degradation pathway for many organochlorine pesticides, with photolysis rates being orders of magnitude higher. epa.govsfei.org

Biotic Degradation of Trans-Nonachlor (Microbial Metabolism)

Biotic degradation, primarily through microbial metabolism, is a crucial process in the breakdown of persistent organic pollutants like trans-Nonachlor. carnegiescience.edu While trans-Nonachlor itself is highly resistant to degradation, microorganisms in soil and sediment can metabolize it. researchgate.netcdc.gov The metabolism of trans-Nonachlor in rats has been studied, revealing several metabolic products. The immediate major metabolic product is trans-chlordane (B41516), which is then converted to 1,2-dichlorochlordene and oxychlordane. researchgate.net From oxychlordane, two stable products are formed: 1-hydroxy-2-chlorochlordene and 1-hydroxy-2-chloro-2,3-epoxy-chlordene. researchgate.net Another metabolic route involves the direct formation of chlordene (B1668713) chlorohydrin, which is a precursor to 1,2-trans-dihydroxydihydrochlordene. researchgate.net In humans, metabolism is very slow, leading to the accumulation of trans-Nonachlor as a major chlordane residue in tissues. nih.gov

Sorption and Desorption Kinetics of Trans-Nonachlor in Environmental Media

Sorption and desorption are key processes that control the distribution and bioavailability of trans-Nonachlor in the environment. mdpi.comd-nb.infocore.ac.uk These processes determine whether the compound remains in the soil or sediment, or is released into the water or air.

Trans-Nonachlor Partitioning between Soil and Water Phases

Trans-Nonachlor exhibits strong sorption to soil particles due to its hydrophobic nature. diva-portal.org The soil/air partition coefficient (KSA) for trans-Nonachlor has been found to be high, indicating a preference for the soil phase over the air. researchgate.netresearchgate.net For instance, the log KSA for trans-Nonachlor was measured to be as high as 10.4 at -20°C. researchgate.net The partitioning is influenced by factors such as soil organic matter content and temperature. researchgate.net A high soil organic carbon-water (B12546825) partitioning coefficient (Koc) is expected, leading to low mobility in soil. nih.gov An estimated Koc of 56,000 suggests that trans-Nonachlor will have no mobility in soil. nih.gov

Trans-Nonachlor Partitioning between Sediment and Water Phases

Similar to soil, trans-Nonachlor strongly partitions to sediments in aquatic environments. This partitioning is a critical factor in its accumulation in aquatic ecosystems. ca.gov The distribution between the dissolved phase and suspended sediment is largely controlled by the particulate organic carbon content. nih.gov The octanol-water partition coefficient (Kow) is a key parameter used to predict this partitioning behavior. epa.gov For trans-Nonachlor, the log Kow has been reported to be 6.35. oup.com

Volatilization and Long-Range Atmospheric Transport of Trans-Nonachlor

Despite its tendency to sorb to soil and sediment, trans-Nonachlor can volatilize and undergo long-range atmospheric transport, leading to its presence in remote regions far from its original sources. nih.govkoreascience.krresearchgate.net

The Henry's Law constant, which indicates the tendency of a chemical to partition between air and water, is estimated to be 2.5 x 10-5 atm-cu m/mole for nonachlor. nih.gov This value suggests that volatilization from moist soil and water surfaces is a possible fate process. nih.gov However, volatilization is attenuated by adsorption to suspended solids and sediment. nih.gov The estimated volatilization half-life from a model river is 2 days, and from a model lake is 31 days. nih.gov If adsorption is considered, the estimated volatilization half-life from a model pond increases significantly to 220 years. nih.gov

Once in the atmosphere, trans-Nonachlor can exist in both the vapor and particulate phases. nih.gov The atmospheric half-life of trans-Nonachlor has been estimated to be around 0.7 to 9.2 years in the Great Lakes region, allowing for significant long-range transport. koreascience.kreaht.orgacs.org This transport is evidenced by its detection in remote areas like the Arctic. oup.com

Table 1: Environmental Fate Parameters of Trans-Nonachlor

| Parameter | Value | Reference |

|---|---|---|

| Log Kow | 6.35 | oup.com |

| Henry's Law Constant | 2.5 x 10-5 atm-cu m/mole | nih.gov |

| Estimated Soil Koc | 56,000 | nih.gov |

| Atmospheric Half-life (Vapor-phase reaction with OH radicals) | 23 hours | nih.gov |

| Atmospheric Half-life (Regional) | 0.7 - 9.2 years | koreascience.kreaht.orgacs.org |

| Volatilization Half-life (Model River) | 2 days | nih.gov |

| Volatilization Half-life (Model Lake) | 31 days | nih.gov |

| Volatilization Half-life (Model Pond with adsorption) | 220 years | nih.gov |

Bioaccumulation and Bioconcentration of Trans-Nonachlor in Organisms

As a hydrophobic and lipophilic organochlorine compound, trans-Nonachlor exhibits a strong tendency to accumulate in the fatty tissues of living organisms. epa.govresearchgate.net This process, known as bioaccumulation, occurs through two primary pathways: bioconcentration, which is the uptake from the surrounding water, and biomagnification, the accumulation from dietary sources. researchgate.net The degree to which trans-Nonachlor accumulates is often quantified by a bioaccumulation factor (BAF), representing the ratio of the contaminant's concentration in an organism to its concentration in the water. epa.gov

The uptake of trans-Nonachlor by organisms is governed by its physicochemical properties and the biological characteristics of the organism. The primary mechanisms include:

Dietary Intake: For hydrophobic pollutants like trans-Nonachlor, ingestion of contaminated food is the predominant uptake route for many species. jst.go.jp Studies have shown that in aquatic food webs, the transfer from prey to predator is a major pathway for accumulation. sfu.ca In American dippers, for instance, the majority of their organochlorine burden, including trans-Nonachlor, was attributed to the ingestion of contaminated salmon fry. sfu.ca

Passive Diffusion from Water: Aquatic organisms also absorb trans-Nonachlor directly from the water across respiratory surfaces (gills) and, to a lesser extent, the body surface. jst.go.jp This process of bioconcentration is particularly relevant for organisms at lower trophic levels. researchgate.net However, for more hydrophobic compounds, dietary uptake becomes increasingly dominant in organisms at higher trophic levels. researchgate.net

Role of Lipids: The high lipid solubility of trans-Nonachlor means it preferentially partitions into the fatty tissues of organisms. epa.govresearchgate.net A direct correlation exists between the lipid content of an organism's tissues and the concentration of accumulated trans-Nonachlor. researchgate.net

Uptake in Plants: Terrestrial and aquatic plants can absorb trans-Nonachlor from contaminated soil and sediment. cdc.govresearchgate.net Research has demonstrated that chlordane, including its components like trans-Nonachlor, can be taken up by the roots of food crops and translocated into the shoots and other plant parts, although this translocation can be limited. cdc.govresearchgate.net

The persistence of trans-Nonachlor in organisms is due to its slow elimination and metabolic breakdown. oup.com

Metabolic Transformation: The primary metabolite of trans-Nonachlor is oxychlordane. oup.com However, the metabolic process is slow, leading to the retention of large amounts of the unchanged parent compound in tissues. oup.com Studies in rats have shown that trans-Nonachlor accumulates to a greater extent than cis-nonachlor (B1202745) under identical exposure conditions. oup.com Human liver has been found to have a limited capacity to convert trans-Nonachlor, contributing to its persistence in the human body. inchem.org

Half-Life: Research on the depuration of chlordane components from the adipose tissue of rats provides insight into the persistence of trans-Nonachlor. Compared to other isomers, trans-Nonachlor has a significantly longer biological half-life.

| Compound | Biological Half-Life in Rat Adipose Tissue (days) |

| trans-Nonachlor | 14.3 |

| cis-Nonachlor | 9.7 |

| alpha-Chlordane | 5.9 |

| gamma-Chlordane | 7.1 |

| Data sourced from a 1989 study on rats fed a diet containing technical chlordane. nih.gov |

Differential Elimination: Elimination rates and pathways differ between types of animals. Poikilotherms (cold-blooded animals like fish) can eliminate some contaminants through direct diffusion into the water via their gills. europa.eu In contrast, homeotherms (warm-blooded animals like birds and mammals) have very slow respiratory elimination and rely more on metabolic processes, which can be inefficient for recalcitrant compounds like trans-Nonachlor. europa.euresearchgate.net This difference contributes to the higher accumulation rates observed in birds and mammals at the top of the food chain. europa.eu

Trophic Transfer and Biomagnification of Trans-Nonachlor in Food Webs

Trophic transfer is the movement of contaminants from one trophic level to the next through consumption. researchgate.net For persistent and bioaccumulative substances like trans-Nonachlor, this process leads to biomagnification, where the concentration of the compound increases in organisms at successively higher levels in the food web. epa.govnih.gov

Field studies from diverse ecosystems consistently demonstrate the biomagnification of trans-Nonachlor.

Arctic Marine Food Webs: In the Canadian Arctic, concentrations of trans-Nonachlor were found to increase significantly with trophic position, moving from invertebrates to fish like Arctic cod, and reaching the highest levels in top predators such as ringed seals and polar bears. researchgate.netcdc.gov The concentration of trans-Nonachlor in fat or muscle has been measured at levels 5 to 8 times higher than cis-nonachlor in these higher-trophic-level species. oup.com

Freshwater Lake Ecosystems: A comprehensive study of 17 lakes in Canada and the northeastern United States found that trans-Nonachlor biomagnified in most of the food webs studied. nih.gov Concentrations were positively correlated with the trophic level, which was determined using stable nitrogen isotope ratios. nih.gov

River and Stream Food Webs: In southwestern British Columbia, concentrations of trans-Nonachlor significantly increased from invertebrates to salmon fry and then to American dippers, a predatory bird. sfu.ca The highest concentrations were found in the dipper eggs, indicating significant trophic transfer and accumulation at the top of this freshwater food chain. sfu.ca

The table below illustrates the increasing concentration of trans-Nonachlor at higher trophic levels in a mountain stream ecosystem.

| Species/Sample Type | Trophic Level | Geometric Mean Concentration (ng/g lipid weight) |

| Invertebrates | Lower | 1.8 |

| Salmon Fry | Intermediate | 14.5 |

| American Dipper Eggs | Higher | 100.0 |

| Data from a study in the Chilliwack watershed, British Columbia. sfu.ca |

To quantify the magnitude of biomagnification, scientists calculate Biomagnification Factors (BMFs) and Trophic Magnification Factors (TMFs), also known as Food Web Magnification Factors (FWMFs). sfu.caacs.org A TMF greater than 1 indicates that the chemical is biomagnifying through the food web. acs.org TMFs are derived from the slope of the linear regression between the logarithm of the lipid-normalized contaminant concentration and the trophic position of the organisms in the food web. nih.govacs.org

Numerous studies have calculated TMFs for trans-Nonachlor, confirming its strong potential to magnify in both aquatic and terrestrial environments. nih.govacs.orgresearchgate.netnih.govsfu.ca

| Ecosystem | Trophic Magnification Factor (TMF/FWMF) | Reference |

| Canadian Lakes (average of 17) | 3.6 ± 1.5 | nih.gov |

| Barents Sea Marine Food Web | Similar rate of increase throughout the food web | researchgate.netacs.org |

| Icelandic Marine Food Web | > 1 (indicates biomagnification) | researchgate.netnih.gov |

| Arctic Marine Food Web (Beaufort-Chukchi Seas) | 0.65 to 9.30 (range for various OCs, with trans-Nonachlor biomagnifying) | north-slope.org |

| Terrestrial Food Web (Canada) | 1.20 – 2,489.74 ng/g lipid eq. (concentration range, TMF > 1) | sfu.ca |

These values underscore that trans-Nonachlor consistently magnifies across different ecosystems. For example, the TMF of 3.6 found in Canadian lakes indicates that, on average, the concentration of trans-Nonachlor increases by a factor of 3.6 for each step up in trophic level. nih.gov

Advanced Analytical Methodologies for Trans Nonachlor Quantification in Environmental Samples

Pre-analytical Sample Preparation Techniques for Trans-Nonachlor (B44118)

Effective sample preparation is a critical first step in the analytical workflow for trans-Nonachlor, ensuring that the analyte is extracted from the sample matrix and concentrated, while interferences are minimized. This process typically involves extraction followed by cleanup and fractionation.

The choice of extraction protocol for trans-Nonachlor depends on the sample matrix (e.g., water, soil, sediment, biological tissues). The primary goal is to efficiently transfer trans-Nonachlor from the sample matrix into a solvent suitable for further analysis.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction of organochlorine pesticides, including trans-Nonachlor, from aqueous samples. thermofisher.comnih.gov This method involves passing the liquid sample through a solid sorbent material packed in a cartridge or disk. chromatographyonline.comnih.gov The nonpolar nature of trans-Nonachlor allows it to be retained on hydrophobic sorbents like C18-bonded silica, while more polar impurities pass through. nih.govunitedchem.com The retained trans-Nonachlor is then eluted with a small volume of an organic solvent. SPE offers several advantages over traditional liquid-liquid extraction, including higher enrichment factors, lower solvent consumption, and easier automation. nih.gov For instance, a method for organochlorine pesticides in water utilized C18 cartridges, which were conditioned with methanol and water, followed by sample loading and elution with methylene chloride. chromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE is a conventional and robust method for extracting trans-Nonachlor from aqueous and solid samples. researchgate.net It relies on the differential solubility of the analyte between two immiscible liquid phases, typically water and an organic solvent like hexane or dichloromethane. researchgate.net For solid samples such as soil or sediment, a common approach is Soxhlet extraction, where the sample is repeatedly washed with a heated organic solvent. usgs.gov For example, a U.S. Geological Survey method for organochlorine pesticides in sediment involves Soxhlet extraction with dichloromethane. usgs.gov While effective, LLE can be time-consuming and requires large volumes of high-purity organic solvents. researchgate.net

Microwave-Assisted Extraction (MAE): MAE is a more recent technique that uses microwave energy to heat the solvent and sample, accelerating the extraction process. A study on the extraction of organochlorine pesticides from mollusc samples employed microwave-assisted micellar extraction (MAME), which utilizes a surfactant solution to enhance extraction efficiency. tandfonline.com

| Extraction Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. | High enrichment, low solvent use, automation potential. nih.gov | Cartridge clogging with high-particulate samples. unitedchem.com |

| Liquid-Liquid Extraction (LLE) | Differential solubility between two immiscible liquids. | Robust, widely applicable. | Time-consuming, large solvent volumes required. researchgate.net |

| Soxhlet Extraction | Continuous solid-liquid extraction with a heated solvent. | Exhaustive extraction for solid samples. | Slow, requires significant solvent and energy. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to accelerate solvent extraction. | Fast, reduced solvent consumption. | Requires specialized equipment. |

Following extraction, the resulting extract often contains co-extracted interfering compounds from the sample matrix that can affect the accuracy of the analysis. Cleanup and fractionation steps are therefore essential to remove these interferences.

Adsorption Chromatography: This is a common cleanup technique where the extract is passed through a column containing an adsorbent material such as Florisil, silica gel, or alumina. usgs.gov These materials retain polar interfering compounds while allowing the less polar trans-Nonachlor to pass through with an appropriate elution solvent. A combined alumina/silica adsorption chromatography step is often used to separate organochlorine pesticides into different fractions, which can reduce matrix effects and improve quantification. usgs.govnemi.gov

Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high-molecular-weight interferences, such as lipids and humic substances, from complex biological and environmental samples. usgs.gov The technique separates molecules based on their size. The sample extract is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules, including trans-Nonachlor, penetrate the pores and elute later. usgs.gov This method is frequently employed in the analysis of pesticides in fatty tissues. usgs.gov

Chromatographic Separation Techniques for Trans-Nonachlor Isomers

Chromatography is indispensable for separating trans-Nonachlor from its isomers (e.g., cis-Nonachlor) and other co-extracted organochlorine pesticides prior to detection.

Gas chromatography (GC) is the most prevalent and effective technique for the analysis of volatile and semi-volatile compounds like trans-Nonachlor. libretexts.org The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column. libretexts.org

For the analysis of trans-Nonachlor and its isomers, capillary columns with a nonpolar or medium-polar stationary phase, such as those based on polyphenylmethylsiloxane (e.g., DB-5.ms), are commonly used. libretexts.org Temperature programming, where the column temperature is gradually increased during the analysis, is employed to achieve optimal separation of a wide range of organochlorine pesticides with different boiling points. libretexts.org The choice of stationary phase and temperature program is crucial for resolving trans-Nonachlor from cis-Nonachlor (B1202745) and other chlordane-related compounds. usgs.gov

| GC Column Phase | Polarity | Typical Application for Organochlorines |

| 5% Phenyl Polysiloxane (e.g., DB-5) | Nonpolar | General-purpose separation of a wide range of pesticides. libretexts.org |

| 14% Cyanopropylphenyl Polysiloxane | Intermediate Polarity | Confirmatory analysis, provides different selectivity. libretexts.org |

| 50% Phenyl Polysiloxane (e.g., DB-17) | Mid-Polarity | Separation of closely related isomers. |

While GC is the dominant technique, High-Performance Liquid Chromatography (HPLC) presents a potential alternative, particularly for compounds that are thermally labile or require derivatization for GC analysis. However, direct applications of HPLC for trans-Nonachlor are not widely reported in the literature. The high hydrophobicity and lack of a strong chromophore in the trans-Nonachlor molecule present challenges for conventional HPLC with UV detection. tandfonline.com

Nevertheless, HPLC methods have been developed for other organochlorine pesticides. tandfonline.com These methods typically employ reversed-phase chromatography with a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile and water. tandfonline.comresearchgate.net For non-UV-absorbing compounds like trans-Nonachlor, detection could potentially be achieved using more universal detectors like a Charged Aerosol Detector (CAD) or by coupling the HPLC system to a mass spectrometer (LC-MS). chromatographyonline.com The development of a robust HPLC method for trans-Nonachlor would require careful optimization of the stationary phase, mobile phase composition, and detection method. researchgate.net

High-Resolution Spectrometric Detection Methods for Trans-Nonachlor

Following chromatographic separation, highly sensitive and selective detectors are required for the unambiguous identification and quantification of trans-Nonachlor, often present at trace levels in environmental samples.

Electron Capture Detector (ECD): The ECD is a highly sensitive and selective detector for halogenated compounds like trans-Nonachlor. usgs.gov It is one of the most common detectors used in routine GC analysis of organochlorine pesticides. While highly sensitive, the ECD is not specific and can give a response for any electrophilic compound, making it susceptible to interferences from co-eluting compounds. usgs.gov

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with GC (GC-MS), is a powerful tool for the analysis of trans-Nonachlor. It provides both qualitative (structural) and quantitative information. In GC-MS, the molecules eluting from the GC column are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). researchgate.net The fragmentation pattern of trans-Nonachlor upon ionization provides a unique "fingerprint" that can be used for its definitive identification. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, offer significant advantages over standard quadrupole mass spectrometers for the analysis of trans-Nonachlor in complex matrices. nih.govgriffith.edu.aupnnl.gov HRMS provides very high mass accuracy, allowing for the determination of the elemental composition of ions. nih.gov This capability helps to differentiate trans-Nonachlor from isobaric interferences (compounds with the same nominal mass but different elemental formulas), thereby increasing the confidence in its identification. nih.gov The use of GC coupled with HRMS, particularly in the selected ion monitoring (SIM) mode or by using tandem mass spectrometry (MS/MS), can achieve extremely low detection limits and high selectivity for trans-Nonachlor. researchgate.netepa.gov

A study on the Lake Michigan Mass Balance of PCBs and trans-Nonachlor utilized electron capture negative ionization (ECNI) gas chromatography/mass spectrometry (GC/MS) with selected ion monitoring for quantification. epa.gov Another method for determining organochlorine pesticides in wildlife liver and serum used gas chromatography tandem quadrupole mass spectrometry. researchgate.net

Mass Spectrometry (MS) for Trans-Nonachlor Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of trans-nonachlor. acs.org The mass spectrometer separates ions based on their mass-to-charge ratio, providing structural information that offers a high degree of certainty in compound identification. cromlab-instruments.es

For routine analysis, GC-MS is often operated in selected ion monitoring (SIM) mode. shimadzu.comnih.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of trans-nonachlor, rather than scanning the entire mass range. shimadzu.comchromatographyonline.com This approach significantly reduces background noise, thereby increasing the signal-to-noise ratio and lowering detection limits compared to full-scan mode. chromatographyonline.com This enhanced sensitivity is crucial for detecting the trace levels of trans-nonachlor often present in environmental samples. shimadzu.com

For even greater selectivity and sensitivity, especially in complex matrices like adipose tissue, gas chromatography-tandem mass spectrometry (GC-MS/MS) is employed. usda.govgcms.cz In this technique, a specific precursor ion for trans-nonachlor is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored by the second mass analyzer. chromatographyonline.com This process, known as multiple reaction monitoring (MRM), virtually eliminates matrix interferences, providing highly reliable and unambiguous confirmation and quantification at very low levels. usda.govgcms.cz

| Parameter | Typical Setting/Value | Purpose/Significance |

|---|---|---|

| Ionization Mode | Electron Impact (EI) / Negative Chemical Ionization (NCI) | EI is a standard, robust ionization method. NCI can offer enhanced sensitivity for halogenated compounds like trans-nonachlor. nih.gov |

| MS Source Temperature | ~200 °C | Optimizes ion formation and stability. usda.gov |

| Transfer Line Temperature | ~280 °C | Ensures efficient transfer of the analyte from the GC to the MS without condensation or degradation. usda.gov |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM provides high sensitivity for target analysis. nih.gov MRM (in MS/MS) offers superior selectivity by monitoring specific fragmentation pathways, reducing matrix interference. chromatographyonline.com |

| Collision Gas (for MS/MS) | Argon | Used to induce fragmentation of the precursor ion in the collision cell. usda.gov |

Electron Capture Detection (ECD) in Trans-Nonachlor Analysis

For decades, gas chromatography with an electron capture detector (GC-ECD) has been a reference method for the analysis of organochlorine pesticides, including trans-nonachlor. nih.gov The ECD is highly selective and extremely sensitive to electronegative compounds, particularly those containing halogens. measurlabs.comlabrulez.combucksci.com This makes it an ideal and cost-effective alternative to mass spectrometry for quantifying these types of compounds in environmental samples. thermofisher.com

The detector contains a radioactive source (typically Nickel-63) that emits beta particles (electrons), creating a stable current in the detector cell. bucksci.com When an electronegative analyte like trans-nonachlor passes through the detector, it captures some of the electrons, causing a measurable decrease in the current. bucksci.com This drop in current is proportional to the amount of the analyte. The high sensitivity of the ECD allows for the detection of trans-nonachlor at very low concentrations, often in the parts-per-trillion range. measurlabs.combucksci.com To ensure accurate identification when using a non-specific detector like the ECD, analyses are often confirmed on a second GC column with a different stationary phase. gcms.czgcms.cz

| Parameter | Typical Setting/Value | Reference Method |

|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5MS) | U.S. EPA Method 8081 thermofisher.com |

| Injector Temperature | 250 °C | ACS Reagent Chemicals researchgate.net |

| Detector Temperature | 300-325 °C | U.S. EPA Method 8081 / ACS thermofisher.comresearchgate.net |

| Carrier Gas | Helium or Nitrogen | U.S. EPA Method 8081 thermofisher.com |

| Oven Program | Initial 100-120°C, ramped to ~320°C | U.S. EPA Method 8081 nih.govtheanalyticalscientist.com |

Quality Assurance and Quality Control (QA/QC) in Environmental Analysis of Trans-Nonachlor

A robust Quality Assurance/Quality Control (QA/QC) program is essential to ensure that analytical data for trans-nonachlor are reliable, defensible, and of known quality. dtic.milthegreenforum.org Such a program encompasses all stages of the analytical process, from sample collection to final data reporting. dtic.mil

Key elements of a QA/QC program for trans-nonachlor analysis include:

Method Validation: The analytical method must be thoroughly validated to demonstrate its accuracy, precision, linearity, and sensitivity for trans-nonachlor in the specific sample matrix (e.g., soil, water, tissue).

Use of Certified Reference Materials (CRMs): A CRM is a material with a certified concentration of trans-nonachlor that is analyzed alongside routine samples. sigmaaldrich.com This helps to assess the accuracy of the entire analytical procedure. sigmaaldrich.com

Laboratory Control Samples (LCS): An LCS, or a spiked blank, is a clean matrix sample fortified with a known amount of trans-nonachlor. It is used to monitor the performance and precision of the method on a routine basis.

Method Blanks: A method blank (a clean matrix sample without the analyte) is processed and analyzed in the same manner as the environmental samples. helcom.fi This is done to check for any contamination introduced during the analytical process. helcom.fi

Surrogate Standards: As with IDMS, surrogate compounds (often isotopically labeled) are added to every sample before extraction to monitor the efficiency of the sample preparation and analysis for each individual sample.

Interlaboratory Studies: Participation in proficiency testing or interlaboratory comparison studies is crucial for assessing a laboratory's performance against other labs analyzing the same sample. nih.govccbasilea-crestocolmo.org.uy This provides an external measure of analytical accuracy and comparability. nih.gov

| QA/QC Parameter | Description | Purpose |

|---|---|---|

| Method Blank | A clean sample matrix analyzed with the sample batch. | To detect any systemic contamination from glassware, reagents, or instruments. helcom.fi |

| Certified Reference Material (CRM) | A matrix material with a certified concentration of the analyte. sigmaaldrich.com | To verify the accuracy and trueness of the entire analytical method. sigmaaldrich.com |

| Laboratory Control Sample (LCS) | A clean matrix spiked with a known concentration of the analyte. | To monitor the ongoing performance and precision of the analytical method. |

| Matrix Spike/Duplicate | A field sample split into two, with one part spiked with a known amount of analyte. | To assess the effect of the sample matrix on analyte recovery and to evaluate method precision. |

| Proficiency Testing (PT) Sample | A sample with an unknown concentration of the analyte provided by an external organization. | To provide an independent assessment of a laboratory's analytical performance and accuracy. |

Ecotoxicological Assessments and Ecological Impacts of Trans Nonachlor

Toxicological Paradigms of Trans-Nonachlor (B44118) in Non-Human Biota

Trans-Nonachlor is recognized for its high toxicity to a range of organisms. ontosight.aiwho.int Its persistence in soil and sediment allows for bioaccumulation in the fatty tissues of both terrestrial and aquatic life. who.int

Trans-Nonachlor poses a significant risk to aquatic ecosystems. nih.gov Studies have shown that it is highly toxic to aquatic organisms. ontosight.ai

Fish : Research on the estuarine fish, spot (Leiostomus xanthurus), revealed that components of technical heptachlor (B41519), including trans-nonachlor, accumulated in the edible tissues. nih.gov In southern Florida, various chlordane (B41520) compounds, including trans-nonachlor, were detected in composite whole-fish samples. usgs.gov The presence of these contaminants in fish tissues highlights the potential for food web contamination. usgs.gov Studies on the San Francisco Bay-Delta Estuary suggest that chlorinated organic compounds like trans-nonachlor, which is more resistant to metabolism than other chlordane components, may contribute to the decline of striped bass populations. researchgate.net Chronic toxicity tests have indicated that technical chlordane concentrations above certain levels would be harmful to the production of some fish species. epa.gov

Invertebrates : Aquatic invertebrates are also susceptible to trans-Nonachlor contamination. Substantial accumulation of technical chlordane components, with cis-nonachlor (B1202745) showing the highest concentration factor, has been observed in cladocerans and amphipods. epa.gov In the Lagos Lagoon, Nigeria, trans-nonachlor was among the organochlorine pesticide residues found in fish and invertebrates. unilag.edu.ng The bioaccumulation of these compounds in invertebrates, which form a crucial part of the aquatic food web, can lead to biomagnification in higher trophic levels.

Algae : While specific studies focusing solely on the effects of trans-Nonachlor on algae are limited in the provided search results, the general high toxicity of chlordane to aquatic life suggests a potential for adverse impacts. epa.gov Further research is needed to fully understand the direct effects of trans-Nonachlor on algal communities.

Interactive Data Table: Documented Effects of Trans-Nonachlor on Aquatic Organisms

| Organism Group | Species Example | Observed Effect | Reference |

| Fish | Spot (Leiostomus xanthurus) | Accumulation in edible tissue | nih.gov |

| Fish | Striped Bass (Morone saxatilis) | Potential contributor to population decline | researchgate.net |

| Invertebrates | Cladocerans and Amphipods | Bioaccumulation of chlordane components | epa.gov |

| Invertebrates | Various species in Lagos Lagoon | Presence of trans-nonachlor residues | unilag.edu.ng |

The persistence of trans-Nonachlor in soil makes it a long-term threat to terrestrial ecosystems. who.int

Soil Invertebrates : Chlordane is highly toxic to earthworms, which can be a significant long-term environmental hazard. who.int Soil invertebrates play critical roles as decomposers, soil engineers, predators, and herbivores, and their populations can be significantly impacted by insecticides. wur.nlxerces.org

Plants : While direct toxicity to plants is a concern, the translocation of chlordane isomers from the soil into crops has been documented. who.int Herbicides, a different class of pesticides, have been shown to cause a net loss of plant biomass and biodiversity. wur.nl

Wildlife : Wildlife is exposed to trans-Nonachlor through the food chain. oup.com For instance, in the industrial zone of Sumgayit, Republic of Azerbaijan, European pond turtles showed elevated levels of various chemicals, and micronuclei in these turtles were statistically correlated with tissue levels of trans-nonachlor, among other contaminants. nih.gov The Florida panther population has exhibited developmental abnormalities, such as cryptorchidism, which may be linked to exposure to endocrine-disrupting chemicals like trans-nonachlor. nih.gov

Sublethal Ecotoxicological Manifestations of Trans-Nonachlor Exposure

Beyond acute toxicity, sublethal exposure to trans-Nonachlor can lead to a range of adverse effects on the health and reproductive success of wildlife.

Trans-Nonachlor has been linked to reproductive disorders in various wildlife species. oup.comnih.gov These effects can include altered fertility, reduced offspring viability, and impaired hormone secretion. oup.comnih.gov Exposure to hormone-mimicking pesticides can lead to reproductive abnormalities in a wide array of animals, including mammals, birds, reptiles, fish, and mollusks. beyondpesticides.org Studies on the American alligator have shown that trans-nonachlor can induce sex reversal. oup.com Furthermore, sublethal exposure to insecticides has been shown to decrease the number of eggs produced and the hatching rate in leaf beetles. nih.gov

Trans-Nonachlor has been shown to have immunomodulatory effects in various organisms. nih.gov Studies on Sprague-Dawley rats indicated that the immune system is a target for trans-nonachlor, with observed effects on immune cell populations. researchgate.net Research on marine mammals and mice has also demonstrated that organochlorines can modulate lymphocyte proliferation, suggesting a potential for increased susceptibility to diseases. researchgate.net In white-tailed eagles, organohalogenated contaminants, including trans-nonachlor, have been studied for their potential to impair the innate immune system. uit.no Furthermore, in vitro studies with peripheral blood leukocytes from southern sea otters showed that organochlorine mixtures can have immunomodulatory effects. conservationecologylab.com

Interactive Data Table: Sublethal Effects of Trans-Nonachlor

| Effect Category | Specific Manifestation | Affected Organism(s) | Reference |

| Reproductive Impairment | Sex reversal | American Alligator | oup.com |

| Reproductive Impairment | Decreased egg production and hatching rate | Leaf Beetle | nih.gov |

| Developmental Anomalies | Endocrine disruption, interference with hormone function | Animals in general | ontosight.ai |

| Developmental Anomalies | Potential link to cryptorchidism | Florida Panther | nih.gov |

| Developmental Anomalies | Prolonged development and physical asymmetry in offspring | Leaf Beetle | nih.gov |

| Immunomodulatory Effects | Altered immune cell populations | Sprague-Dawley Rats | researchgate.net |

| Immunomodulatory Effects | Modulation of lymphocyte proliferation | Marine Mammals, Mice | researchgate.net |

| Immunomodulatory Effects | Potential impairment of the innate immune system | White-tailed Eagle | uit.no |

| Immunomodulatory Effects | Effects on peripheral blood leukocytes | Southern Sea Otter | conservationecologylab.com |

Neurotoxicological Profiles of Trans-Nonachlor in Environmental Species

The neurotoxic potential of trans-nonachlor, a persistent organochlorine pesticide and a major component of technical chlordane, has been documented in various environmental species. Signs of poisoning across different animal species often manifest as neurotoxic effects, including disorientation, tremors, and convulsions, which can ultimately lead to respiratory failure and death. who.int

In a study of striped skunks (Mephitis mephitis) from urban and suburban areas in Michigan, elevated concentrations of chlordane metabolites, including trans-nonachlor, were linked to neurotoxicosis. nih.govresearchgate.net Eight out of seventeen skunks exhibiting neurological signs had combined brain tissue concentrations of oxychlordane, heptachlor epoxide, and trans-nonachlor that surpassed the diagnostic threshold for toxicosis. nih.govresearchgate.net These findings suggest that the accumulation of trans-nonachlor and other chlordane-related compounds in the brain can lead to adverse neurological effects in wildlife. nih.gov

While direct studies on the specific neurotoxic mechanisms of trans-nonachlor in many environmental species are limited, the general understanding of organochlorine neurotoxicity involves the disruption of normal nerve function. These compounds can interfere with the transport of ions across nerve cell membranes, leading to hyperexcitability and the observed clinical signs.

Endocrine Disrupting Properties of Trans-Nonachlor in Wildlife

Trans-nonachlor is recognized as an endocrine-disrupting chemical (EDC) with the ability to interfere with hormonal systems in various wildlife species. nih.govbeyondpesticides.org These disruptions can manifest in several ways, including altered reproductive development and function. nih.govbioscientifica.com

Estrogenic and Anti-Androgenic Activity:

Research has demonstrated that trans-nonachlor can exhibit estrogenic activity. dioxin20xx.org In the red-eared slider turtle (Trachemys scripta elegans), trans-nonachlor has been shown to induce sex reversal from male to female at ecologically relevant concentrations. dioxin20xx.orgoncohemakey.com Similarly, it can cause sex reversal in American alligator (Alligator mississippiensis) embryos. dioxin20xx.orgoup.combioone.org Competitive binding assays have indicated that trans-nonachlor can bind to the estrogen receptors of the alligator. bioscientifica.comscispace.com In vitro studies using human MCF-7 cells have also shown weak estrogenic activity. pan-europe.info

In addition to its estrogenic effects, trans-nonachlor has been investigated for its potential to interact with the androgen receptor. However, one in vitro study found that trans-nonachlor did not exhibit any interaction with the human androgen receptor, either as an agonist or an antagonist. oup.com In contrast, another study on various wildlife species suggested that chlordanes, including trans-nonachlor, can act as androgen receptor antagonists. dioxin20xx.org

Effects on Steroid Hormones:

Exposure to trans-nonachlor has been linked to altered steroid hormone levels in wildlife. In studies with the red-eared slider turtle, male turtles treated with trans-nonachlor showed an elevated estradiol (B170435) response to follicle-stimulating hormone (FSH) administration compared to control males. scispace.comresearchgate.net This suggests that trans-nonachlor can alter the neuroendocrine axis that controls the production of gonadal sex steroid hormones. scispace.com In juvenile alligators from a contaminated lake in Florida, serum concentrations of trans-nonachlor and other pesticides were found at levels capable of altering sexual differentiation. bioscientifica.comscispace.com

Interestingly, the effects of trans-nonachlor can be complex and may differ when present in a mixture with other contaminants. For example, while trans-nonachlor alone can induce male-to-female sex reversal in alligators, mixtures of p,p'-DDE and trans-nonachlor did not produce this effect. oup.combioone.org

Table 1: Observed Endocrine Disrupting Effects of Trans-Nonachlor in Wildlife

| Species | Effect | Reference |

| Red-eared Slider Turtle (Trachemys scripta elegans) | Induces sex reversal (male to female). | dioxin20xx.orgoncohemakey.com |

| American Alligator (Alligator mississippiensis) | Induces sex reversal (male to female). | dioxin20xx.orgoup.combioone.org |

| American Alligator (Alligator mississippiensis) | Binds to estrogen receptors. | bioscientifica.comscispace.com |

| Red-eared Slider Turtle (Trachemys scripta elegans) | Elevates estradiol response to FSH in males. | scispace.comresearchgate.net |

| Various Wildlife Species | May act as an androgen receptor antagonist. | dioxin20xx.org |

Molecular and Cellular Mechanisms of Trans-Nonachlor Ecotoxicity

The ecotoxicity of trans-nonachlor at the molecular and cellular level involves a range of disruptive processes, including alterations in gene expression, protein profiles, metabolic pathways, and the induction of oxidative stress. oup.com

Transcriptomic Responses to Trans-Nonachlor Exposure

Transcriptomic studies, which analyze the expression of genes, have provided insights into the cellular responses to trans-nonachlor. In vitro exposure of killer whale (Orcinus orca) primary fibroblast cells to a mixture of persistent organic pollutants (POPs), including trans-nonachlor, resulted in altered gene expression. researchgate.netuit.nonih.gov While the study used a mixture, it provides evidence that POPs like trans-nonachlor can modulate transcriptional activity. researchgate.netuit.nonih.gov Specifically, the enriched pathways for the differentially expressed genes were related to lipid metabolism, myogenesis, and glucocorticoid receptor regulation. researchgate.netuit.no

In another study, trans-nonachlor was found to repress the basal activity of the mouse constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in the detoxification of foreign substances. oup.com This suggests that trans-nonachlor can interfere with cellular defense mechanisms at the transcriptional level. oup.com Furthermore, high-throughput transcriptomics screening in MCF7 cells has been used to characterize the biological activity of various chemicals, including trans-nonachlor, to identify putative molecular targets and group chemicals with similar bioactivity profiles. oup.com

Proteomic Alterations Induced by Trans-Nonachlor

While specific proteomic studies focusing solely on trans-nonachlor in environmental species are limited, the induction of hepatic microsomal enzymes is a known sensitive parameter for long-term, low-level exposure to chlordane, of which trans-nonachlor is a major component. who.int This induction implies alterations in the proteome, specifically an increase in the abundance of these enzymes. In rats, exposure to trans-nonachlor led to histopathological changes in the liver consistent with microsomal enzyme induction. researchgate.net Studies on fish exposed to PCBs, which often co-occur with chlordane-related compounds, have shown alterations in the expression of several stress-related proteins in the liver. fws.gov These findings suggest that trans-nonachlor likely induces changes in the protein profiles of exposed organisms, particularly in the liver, as part of the cellular response to chemical stress.

Metabolomic Disturbances in Organisms Exposed to Trans-Nonachlor

Metabolomics, the study of small molecule metabolites, has revealed that trans-nonachlor can disrupt metabolic pathways. nih.gov In humans, exposure to trans-nonachlor has been associated with dysregulation of bile acid homeostasis and lipase (B570770) activity. nih.gov A multiplatform metabolomic analysis also revealed an association between trans-nonachlor and alterations in 2-hydroxybutyric acid in women with deep endometriosis. hal.science

In laboratory studies using rat hepatoma cells, trans-nonachlor was shown to increase the accumulation of neutral lipids, suggesting a disruption of lipid metabolism. nih.gov This was linked to both increased uptake of extracellular free fatty acids and an increase in de novo lipogenesis (the synthesis of fatty acids). nih.govresearchgate.net In vivo studies in rats fed a low-fat diet showed that trans-nonachlor exposure led to an increase in serum-free fatty acids and the expression of fatty acid synthase in the liver. researchgate.net These findings indicate that trans-nonachlor can perturb lipid and glucose metabolism. researchgate.netdiabetesjournals.org

Oxidative Stress Pathways Triggered by Trans-Nonachlor (in environmental models)

Trans-nonachlor exposure has been linked to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. nih.gov

In human monocytic cells, trans-nonachlor was found to induce the production of ROS through a pathway involving NADPH oxidase. nih.gov In vivo studies with rats have also shown that exposure to trans-nonachlor can lead to a significant elevation in liver oxidative stress biomarkers. nih.gov

The mechanism of oxidative stress induction by organochlorine pesticides like trans-nonachlor can involve several processes. Inefficient oxidative metabolism of these compounds by enzymes like cytochrome P-450 can lead to an increase in ROS production and the depletion of cellular antioxidant defenses. nih.gov This can result in damage to lipids, proteins, and DNA. While direct studies on oxidative stress pathways in a wide range of environmental species are still needed, the available evidence from mammalian models and in vitro systems strongly suggests that this is a key mechanism of trans-nonachlor's toxicity.

Population and Community-Level Ecological Consequences of Trans-Nonachlor

The introduction of trans-nonachlor into the environment leads to significant and lasting consequences for ecological populations and communities. As a persistent organic pollutant (POP), its chemical stability and lipophilic nature allow it to bioaccumulate in organisms and biomagnify through food webs, leading to concentrations in top predators that can be several orders of magnitude higher than in the surrounding environment. nih.govnoaa.gov This bioaccumulation is a primary driver of its ecological impact, affecting the health, reproductive success, and survival of individual organisms, which in turn scales up to affect population dynamics and community structure.

Impacts of Trans-Nonachlor on Biodiversity and Species Richness

The presence of trans-nonachlor in ecosystems poses a significant threat to biodiversity and species richness. While direct, large-scale studies quantifying a decline in species numbers solely due to trans-nonachlor are scarce, a substantial body of evidence on its toxicological effects allows for a clear inference of its negative impacts. The primary mechanisms through which trans-nonachlor is understood to reduce biodiversity include endocrine disruption, reproductive impairment, and the decline of sensitive populations.

Research has identified trans-nonachlor as an endocrine-disrupting chemical (EDC). nih.gov EDCs can interfere with the hormonal systems of wildlife, leading to a range of adverse effects on development and reproduction. nih.gov For example, reproductive abnormalities have been observed in various wildlife, including mammals, birds, and reptiles, exposed to endocrine-disrupting pesticides. nih.gov In some cases, these chemicals have been linked to deformities such as atrophied testicles in panthers and intersex characteristics in fish, which can severely limit the reproductive capacity of affected populations. nih.gov

Furthermore, the general use of organochlorine pesticides has been linked to declines in the species diversity of aquatic organisms and beneficial insects. nih.gov When key species are eliminated or their populations are significantly reduced, the intricate web of life is disrupted, which can lead to a less resilient and less diverse ecosystem. The continued presence of chlordane-related compounds like trans-nonachlor in the environment is expected to have lasting unintended consequences for wildlife for decades to come.

Perturbations of Ecosystem Functioning by Trans-Nonachlor

The integrity and functioning of an ecosystem are intrinsically linked to the health of its constituent populations and the maintenance of its biodiversity. By adversely affecting individual organisms and populations, trans-nonachlor can perturb critical ecosystem functions, including nutrient cycling and the stability of food webs.

The biomagnification of trans-nonachlor is a significant disruptor of food web dynamics. As this compound moves up the trophic levels, its concentration increases, posing a greater risk to organisms at the top of the food chain. nih.govresearchgate.net The loss or decline of apex predators due to trans-nonachlor toxicity can lead to trophic cascades, where the populations of their prey increase, leading to overgrazing or other imbalances that can fundamentally alter the ecosystem's structure and function. The decline in bird populations, for instance, signals a potential loss of ecosystem integrity and the services they provide, such as insect control and seed dispersal.

There is also concern that pesticides like trans-nonachlor can impact crucial microbial processes in the soil. While direct research on trans-nonachlor's effect on soil enzyme activity or specific nutrient cycles is limited, studies on other organochlorine pesticides have shown that they can suppress nitrogen-fixing bacteria. nih.gov Nitrogen fixation is a fundamental process that converts atmospheric nitrogen into a form usable by plants, and its disruption can lead to lower crop yields and stunted plant growth, affecting the primary productivity of an ecosystem. nih.govmdpi.comsound.ag Given that many pesticides can negatively affect soil microbial functions, it is plausible that trans-nonachlor could have similar disruptive effects on these vital ecosystem processes. noaa.gov The alteration of microbial community composition can have unfavorable consequences for plant growth by reducing nutrient availability. noaa.gov

The following table displays the Trophic Magnification Factor (TMF) for trans-nonachlor in a marine food web, illustrating its potential to disrupt ecosystem stability through biomagnification.

| Ecosystem Component | Trophic Level | trans-Nonachlor Concentration (ng/g lipid weight) | Trophic Magnification Factor (TMF) | Study Location |

| Phytoplankton | 1 | Data not specified | Western Antarctica | |

| Krill | 2 | Data not specified | Western Antarctica | |

| Silverfish | 3 | Data not specified | Western Antarctica | |

| Seals | 4 | Data not specified | Western Antarctica | |

| Killer Whale | 5 | Data not specified | 2.52 - 5.48 | Western Antarctica |

Sources, Emission Pathways, and Environmental Release of Trans Nonachlor

Historical Production and Legacy Usage Patterns Leading to Trans-Nonachlor (B44118) Release

Trans-nonachlor was not produced or used as a single, isolated chemical. Instead, its release into the environment is a direct consequence of the production and extensive application of technical chlordane (B41520), a broad-spectrum organochlorine insecticide. epa.govbasel.int Commercial production of chlordane began in the United States in 1947. inchem.orgwho.intnih.gov

Developed by the Velsicol Chemical Corporation in 1948, chlordane was widely used for over three decades for both agricultural and non-agricultural purposes. nilu.nowikipedia.org Its primary applications included:

Termite Control : A major use was for the control of subterranean termites, where it was applied as a liquid barrier around and under the foundations of buildings, including millions of homes. hawaii.govca.govdtic.milcopernicus.org This practice involved injecting the pesticide directly into the soil. hawaii.gov

Agricultural Applications : It was used on a variety of crops, including corn and citrus, to control soil insects. nih.govnilu.noca.gov

Lawn and Garden Use : Chlordane was an active ingredient in many pesticides for controlling pests on lawns, turf, and ornamental trees. inchem.orgca.govcdc.gov

The use of chlordane was widespread in the United States from 1948 until 1988. dtic.mil Concerns over its environmental persistence and potential health risks led to significant restrictions. In 1978, the U.S. Environmental Protection Agency (EPA) banned most of its above-ground uses, and by 1983, its only permitted application was for termite control. ca.govcdc.gov In 1988, the EPA banned all commercial uses of chlordane in the U.S. dtic.milcdc.govepa.gov Similarly, its use was banned or severely restricted in many other countries and it is listed under the Stockholm Convention on Persistent Organic Pollutants (POPs). wikipedia.orgpollutiontracker.org

The historical application of millions of pounds of chlordane directly to soil and agricultural lands represents the primary pathway for the large-scale release of trans-nonachlor into the environment. hawaii.govepa.gov

Table 1: Timeline of Chlordane Production and Regulation in the United States

| Year | Event | Source(s) |

|---|---|---|

| 1947 | Commercial production of chlordane begins. | inchem.orgwho.intnih.gov |

| 1948 | Chlordane is introduced for widespread use as a pesticide. | wikipedia.orgca.govdtic.mil |

| 1978 | The U.S. EPA bans most above-ground uses of chlordane. | ca.govcdc.gov |

| 1983 | Chlordane use is restricted solely to termite control. | ca.govcopernicus.orgcdc.gov |

| 1988 | All commercial uses of chlordane are banned in the U.S. | dtic.milcdc.govepa.gov |

Inadvertent Formation and Contemporary Release Mechanisms of Trans-Nonachlor

While large-scale, direct application has ceased in many nations, trans-nonachlor can still be released through inadvertent formation as a byproduct and its presence in existing commercial formulations.

Trans-nonachlor's primary origin is as a component created during the chemical synthesis of technical chlordane. who.intwikipedia.org The manufacturing process involves the chlorination of a chlordene (B1668713) intermediate, which results in a complex mixture of related compounds, including trans-nonachlor. who.intwikipedia.org While other organochlorine compounds like hexachlorobenzene (B1673134) are known to be unintentional byproducts of various industrial and combustion processes, the predominant source of inadvertent trans-nonachlor formation is linked to the historical manufacturing of chlordane-based pesticides. amap.no

Technical chlordane is not a single chemical but a complex mixture of at least 26, and potentially up to 147, different components. epa.govwho.intwikipedia.org Trans-nonachlor is a significant constituent of this mixture. ca.govcdc.gov The exact composition can vary, but analyses of technical chlordane have consistently identified trans-nonachlor as a key component. basel.intnih.govbasel.int

Table 2: Approximate Composition of Technical Chlordane

| Component | Approximate Percentage (%) | Source(s) |

|---|---|---|

| cis-Chlordane (α-chlordane) | 19% - 70% | basel.intnih.govbasel.intiarc.fr |

| trans-Chlordane (γ-chlordane) | 24% - 25% | basel.intnih.govbasel.intiarc.fr |

| Heptachlor (B41519) | 10% | nih.goviarc.fr |

| trans-Nonachlor | 7% | iarc.fr |

| Chlordene Isomers | 21.5% | iarc.fr |

| Other related compounds | <1% to 16.5% | basel.intiarc.fr |

The presence of trans-nonachlor as a substantial fraction of technical chlordane formulations means that every application of this pesticide was also a direct release of trans-nonachlor into the environment. epa.gov

Environmental Remediation and Management Strategies for Trans Nonachlor Contamination

In Situ Remediation Approaches for Trans-Nonachlor (B44118) Contaminated Sites

In situ remediation involves treating contaminated materials in place, without excavation, which can be more cost-effective and less disruptive than ex situ methods. epa.goviastate.edu These techniques aim to break down or immobilize contaminants within the soil or groundwater. For persistent and hydrophobic compounds like trans-Nonachlor, in situ approaches focus on enhancing the biological or chemical degradation processes that occur naturally at very slow rates.

Bioremediation Strategies for Trans-Nonachlor (e.g., Phytoremediation, Microbial Augmentation)

Bioremediation harnesses biological agents, primarily microorganisms and plants, to degrade or sequester contaminants. mdpi.com This approach is considered an environmentally friendly and sustainable option for cleaning up persistent organic pollutants (POPs). taylorfrancis.com For organochlorine pesticides, bioremediation can proceed through the complete mineralization of the pollutants into harmless inorganic compounds like carbon dioxide and water. mdpi.com

Phytoremediation utilizes plants to remove, degrade, or contain contaminants in soil and water. crccare.com Specific phytoremediation techniques applicable to compounds like trans-Nonachlor include:

Phytoextraction: Plants absorb contaminants through their roots and accumulate them in their biomass (shoots and leaves), which can then be harvested and disposed of.

Rhizodegradation: The area around the plant roots (the rhizosphere) harbors microorganisms that are stimulated by root exudates, enhancing the biodegradation of organic contaminants. mdpi.com

Phytostabilization: Plants can reduce the mobility and bioavailability of contaminants by immobilizing them within the root zone. crccare.com

Microbial Augmentation , or bioaugmentation, involves introducing specific microbial strains or consortia with known degradative capabilities into the contaminated site to supplement the indigenous microbial population. nih.govfrontiersin.org This can accelerate the breakdown of target contaminants. Studies have shown that bioaugmentation combined with biostimulation (the addition of nutrients and electron acceptors to stimulate existing microbial activity) can be effective for organochlorine-contaminated soils, achieving significant degradation after an acclimatization period. nih.gov Research on the herbicide butachlor (B1668075) demonstrated that augmentation with specific bacterial strains could significantly reduce its half-life in soil. dthujs.vn While specific studies on trans-Nonachlor are limited, research on its parent mixture, chlordane (B41520), indicates that biological processes are isomer-specific, suggesting that targeted microbial approaches could be developed. dtic.mil

Table 1: Overview of Bioremediation Strategies for Organochlorine Pesticides

| Bioremediation Strategy | Mechanism | Key Agents | Potential Applicability to trans-Nonachlor | Reference |

|---|---|---|---|---|

| Phytoremediation | Uptake, accumulation, and degradation of contaminants by plants and associated microbes. | Plants known for accumulating organic pollutants (e.g., grasses, legumes). | Plants can uptake and degrade hydrophobic compounds. The effectiveness depends on the plant species and soil conditions. | mdpi.comcrccare.com |